molecular formula C17H19N5O4S B15002814 3',5-Dimethyl-8'-nitro-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione

3',5-Dimethyl-8'-nitro-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione

Cat. No.: B15002814
M. Wt: 389.4 g/mol
InChI Key: GFSNSRSUEWGIEA-UHFFFAOYSA-N
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Description

3’,5-Dimethyl-8’-nitro-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-Dimethyl-8’-nitro-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrazino[1,2-A]quinoline core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted aniline and a diketone.

    Introduction of the nitro group: Nitration of the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the sulfanylidene group:

    Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reaction to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3’,5-Dimethyl-8’-nitro-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium or platinum catalyst, and sodium borohydride.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3’,5-Dimethyl-8’-nitro-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could be involved in redox reactions, while the sulfanylidene group could interact with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

    3’,5-Dimethyl-8’-nitro-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione: Unique due to its spirocyclic structure and combination of functional groups.

    Other pyrazino[1,2-A]quinoline derivatives: Similar core structure but may lack the spirocyclic structure or specific functional groups.

    Other nitro compounds: Similar reactivity due to the presence of the nitro group but different overall structure.

Uniqueness

The uniqueness of 3’,5-Dimethyl-8’-nitro-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione lies in its combination of a spirocyclic structure with multiple functional groups, which gives it unique chemical and biological properties.

Properties

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

1,3'-dimethyl-8'-nitro-2-sulfanylidenespiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-4,6-dione

InChI

InChI=1S/C17H19N5O4S/c1-19-5-6-21-12-4-3-11(22(25)26)7-10(12)8-17(13(21)9-19)14(23)18-16(27)20(2)15(17)24/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,18,23,27)

InChI Key

GFSNSRSUEWGIEA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=S)N(C3=O)C

Origin of Product

United States

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